molecular formula C22H27N3O3S B5973535 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine

1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine

Cat. No. B5973535
M. Wt: 413.5 g/mol
InChI Key: JCVZUFUUAGOVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine, also known as PIPES, is a chemical compound that is widely used in scientific research. It is a sulfonamide derivative that is commonly used as a buffer in biological and biochemical experiments. PIPES is a white crystalline powder that is soluble in water and has a molecular weight of 436.55 g/mol.

Mechanism of Action

1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine acts as a buffering agent by maintaining the pH of a solution within a narrow range. It can resist changes in pH caused by the addition of acids or bases. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is effective at maintaining a pH range of 6.1 to 7.5.
Biochemical and Physiological Effects:
1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has no known physiological effects on humans or animals. It is considered to be non-toxic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is its ability to maintain a stable pH range. It is also effective at low temperatures, making it useful in experiments that require refrigeration. However, 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has a limited pH range and is not effective at pH values outside of 6.1 to 7.5. It is also not recommended for experiments that require a high ionic strength.

Future Directions

There are several future directions for the use of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine in scientific research. One area of interest is the development of new 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine derivatives with improved buffering properties. Another area of interest is the use of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine in the development of new drugs and therapies. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine has been shown to have anti-inflammatory properties, and it may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Synthesis Methods

The synthesis of 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine involves the reaction of piperazine with 3-(1-piperidinylsulfonyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the resulting product is purified by recrystallization.

Scientific Research Applications

1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is widely used as a buffer in biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. 1-phenyl-4-[3-(1-piperidinylsulfonyl)benzoyl]piperazine is also used in the synthesis of other chemicals such as peptides and nucleotides.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c26-22(24-16-14-23(15-17-24)20-9-3-1-4-10-20)19-8-7-11-21(18-19)29(27,28)25-12-5-2-6-13-25/h1,3-4,7-11,18H,2,5-6,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVZUFUUAGOVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylpiperazin-1-yl)[3-(piperidin-1-ylsulfonyl)phenyl]methanone

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